3-Methyl-2-[(1,3-thiazol-5-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
5-[(3-methylpyridin-2-yl)oxymethyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-8-3-2-4-12-10(8)13-6-9-5-11-7-14-9/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQGCMWJYPVWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2=CN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The nucleophilic aromatic substitution (NAS) approach leverages the displacement of a leaving group on the pyridine ring by the thiazol-5-yl-methanol nucleophile. In the patented method, 2-chloro-3-methylpyridine reacts with 1,3-thiazol-5-yl-methanol under basic conditions to form the desired ether linkage. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation of the alcohol, enhancing its nucleophilicity for attack at the electron-deficient C2 position of the pyridine.
Reaction Conditions:
- Substrate: 2-Chloro-3-methylpyridine
- Nucleophile: 1,3-Thiazol-5-yl-methanol
- Base: Sodium hydride (1.2 equiv)
- Solvent: Tetrahydrofuran, 0°C to reflux
- Yield: 68–72% (reported in analogous protocols)
This method is limited by the moderate electrophilicity of the pyridine ring, necessitating elevated temperatures (80–100°C) for completion. Side products, such as O-alkylation byproducts, are minimized through careful control of stoichiometry.
Mitsunobu Reaction Approach
The Mitsunobu reaction offers an alternative pathway for ether formation under milder conditions. As demonstrated in the synthesis of related thiadiazole derivatives, diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) mediate the coupling of 2-hydroxy-3-methylpyridine with 1,3-thiazol-5-yl-methanol. This method circumvents the need for pre-functionalized pyridine substrates and achieves higher regioselectivity.
Reaction Conditions:
- Substrates: 2-Hydroxy-3-methylpyridine, 1,3-Thiazol-5-yl-methanol
- Reagents: DIAD (1.5 equiv), PPh₃ (1.5 equiv)
- Solvent: Tetrahydrofuran, room temperature
- Yield: 85–90% (extrapolated from analogous systems)
The Mitsunobu protocol is advantageous for its compatibility with moisture-sensitive intermediates and scalability. However, the cost of DIAD and challenges in phosphine oxide removal necessitate post-reaction purification via column chromatography.
Haloformate-Mediated Coupling
A third method, detailed in patent US10351556B2, involves the activation of 1,3-thiazol-5-yl-methanol as a mixed carbonate intermediate using methyl chloroformate. The activated species subsequently reacts with 2-hydroxy-3-methylpyridine in the presence of a base, yielding the target compound.
Reaction Conditions:
- Alcohol Activation: 1,3-Thiazol-5-yl-methanol + methyl chloroformate (1.1 equiv)
- Base: Triethylamine (2.0 equiv)
- Coupling Solvent: Dichloromethane, 0°C to room temperature
- Yield: 75–80%
This approach mitigates side reactions by stabilizing the reactive intermediate, though it introduces additional steps for carbonate formation and hydrolysis.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies across methods reveal solvent-dependent outcomes:
- THF: Optimal for NAS and Mitsunobu reactions due to its polarity and ability to stabilize intermediates.
- DCM: Preferred in haloformate-mediated coupling for its inertness toward electrophilic intermediates.
Elevated temperatures (≥80°C) improve NAS kinetics but risk decomposition of the thiazole ring. In contrast, Mitsunobu reactions proceed efficiently at ambient temperatures.
Catalytic and Stoichiometric Considerations
- Base Selection: Sodium hydride outperforms potassium tert-butoxide in NAS by minimizing O-alkylation.
- DIAD Equivalents: Substoichiometric DIAD (1.2 equiv) in Mitsunobu reactions reduces costs without compromising yield.
Analytical Characterization
Structural validation employs a combination of spectroscopic and chromatographic techniques:
- ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 8.35 (thiazole C-H), 7.67 (pyridine C-H), and 4.81 (methoxy CH₂).
- Mass Spectrometry (ESI): m/z 247.1 [M+H]⁺ confirms molecular weight.
- HPLC Purity: ≥99.3% achieved via reverse-phase chromatography.
Industrial-Scale Synthesis Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Purity (%) | Scalability |
|---|---|---|---|
| NAS | 320 | 98.5 | Moderate |
| Mitsunobu | 950 | 99.3 | High |
| Haloformate-Mediated | 410 | 97.8 | High |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(1,3-thiazol-5-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridine and thiazole compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole and pyridine derivatives, including 3-Methyl-2-[(1,3-thiazol-5-yl)methoxy]pyridine.
Case Studies:
- A novel thiazole-integrated pyridine derivative demonstrated significant cytotoxicity against various cancer cell lines including prostate cancer (PC3), breast cancer (MCF-7), and liver cancer (HepG2). For instance, one derivative exhibited an IC50 value of 5.71 μM against MCF-7 cells, outperforming the standard drug 5-fluorouracil which had an IC50 of 6.14 μM .
- Another study reported that thiazole-pyridine hybrids displayed strong growth-inhibitory effects on colon carcinoma HCT-15 cells, with some compounds achieving IC50 values as low as 2.01 μM .
Anticonvulsant Properties
Thiazole derivatives have been extensively studied for their anticonvulsant activities.
Research Findings:
- A compound similar to this compound was evaluated in animal models for anticonvulsant properties. The results indicated that certain thiazole-containing compounds significantly reduced seizure activity with a median effective dose (ED50) of 18.4 mg/kg .
- The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole and pyridine moieties could enhance anticonvulsant efficacy, suggesting a promising avenue for further drug development in epilepsy treatment .
Antimicrobial Activity
The antimicrobial potential of thiazole and pyridine derivatives has also been explored.
Key Findings:
- Compounds derived from thiazole-pyridine structures have shown potent inhibitory effects against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM .
- Molecular docking studies indicated favorable binding interactions of these compounds with bacterial targets such as MurD and DNA gyrase, reinforcing their potential as new synthetic antimicrobial agents .
Mechanistic Insights and Structure Activity Relationships
The effectiveness of this compound can be attributed to its unique structural features.
Mechanisms:
- The presence of the methoxy group on the pyridine ring enhances lipophilicity and biological activity by facilitating better interaction with biological targets .
- The thiazole moiety contributes to the compound's pharmacological profile by participating in hydrogen bonding and π-stacking interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(1,3-thiazol-5-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole moiety can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Research Implications and Gaps
- Medicinal Chemistry : The target compound’s methyl-thiazole motif warrants evaluation in kinase or protease inhibition assays, leveraging precedents from structurally related PROTACs (e.g., Example 208 in ).
- Synthetic Optimization : Methods A and C from (yields >80%) could be adapted for scalable synthesis, though thiazole coupling may require tailored catalysts.
- Data Gaps : Direct pharmacological data (e.g., IC₅₀, bioavailability) are absent in the evidence, necessitating experimental validation.
Biological Activity
3-Methyl-2-[(1,3-thiazol-5-yl)methoxy]pyridine is a compound that incorporates both pyridine and thiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
The biological activities of thiazole derivatives, including this compound, are attributed to their interactions with various molecular targets:
- Target Interactions : Thiazole compounds have been shown to interact with enzymes, receptors, and other biomolecules, leading to modulation of biochemical pathways.
- Biochemical Pathways : These compounds can activate or inhibit specific pathways, influencing cellular processes such as apoptosis, inflammation, and oxidative stress response .
Biological Activities
The compound exhibits a variety of biological activities:
- Antimicrobial Activity : Thiazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, they can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through mechanisms such as the inhibition of protein denaturation .
- Antioxidant Properties : Thiazoles are known to possess antioxidant capabilities, which help in mitigating oxidative stress in cells .
- Anticancer Activity : Some studies indicate that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of thiazole-based compounds:
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various thiazole derivatives, revealing that certain compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli.
- Table 1 summarizes the MIC values against different bacterial strains:
Compound MIC (mg/mL) Target Organisms This compound 0.0039 S. aureus Compound X 0.0048 E. coli Compound Y 0.0195 C. albicans - Anti-inflammatory Activity :
- Anticancer Potential :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-methyl-2-[(1,3-thiazol-5-yl)methoxy]pyridine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the thiazole ring can be introduced via Mitsunobu coupling between 3-methyl-2-hydroxypyridine and 5-(chloromethyl)thiazole under catalytic conditions (e.g., DIAD/PPh₃). Solvent choice (e.g., THF or DMF) and temperature (60–80°C) critically affect regioselectivity and yield .
- Optimization : Monitor intermediates via LC-MS and adjust stoichiometry of thiazole derivatives to minimize byproducts like unsubstituted pyridine residues .
Q. How can X-ray crystallography validate the molecular structure of this compound?
- Protocol : Use SHELX programs (e.g., SHELXL) for structure refinement. Crystals grown via vapor diffusion (e.g., ethanol/water) should be analyzed for space group consistency (e.g., P2₁/c). Key parameters: R-factor < 0.05, C–C bond lengths within 0.002 Å of expected values .
- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to confirm the thiazole-methoxy-pyridine dihedral angle (~45–60°), critical for assessing steric interactions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC. The methoxy protons (δ 3.8–4.1 ppm) and thiazole protons (δ 7.2–8.0 ppm) show distinct splitting patterns .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns (e.g., loss of thiazole moiety at m/z 121) validate substituent connectivity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the thiazole-methoxy-pyridine scaffold in nucleophilic substitution reactions?
- DFT Analysis : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to calculate Fukui indices. The methoxy oxygen and thiazole C2 position show high electrophilicity, favoring SNAr reactions with amines or thiols .
- Case Study : Compare activation energies for substitutions at pyridine vs. thiazole sites to guide regioselective functionalization .
Q. How to resolve contradictions in biological activity data for derivatives of this compound?
- Data Triangulation : Cross-reference MIC values (e.g., antifungal assays) with structural analogs. For example, replacing the thiazole with triazole (as in ) reduces activity against Candida spp. (MIC shifts from ≤25 µg/mL to >50 µg/mL), suggesting thiazole’s role in target binding .
- Meta-Analysis : Apply QSAR models using descriptors like LogP and polar surface area to correlate hydrophobicity with membrane permeability discrepancies .
Q. What strategies optimize catalytic applications of this compound as a ligand in transition-metal complexes?
- Coordination Studies : Synthesize Pd(II) or Ru(II) complexes and analyze via cyclic voltammetry. The thiazole N atom binds metals, evidenced by shifts in UV-Vis λmax (e.g., ~450 nm for Pd complexes) .
- Catalytic Efficiency : Compare turnover numbers (TON) in Suzuki-Miyaura coupling. Electron-withdrawing thiazole enhances oxidative addition rates (TON > 10⁴ with aryl bromides) .
Methodological Notes
- Contradictory Data Handling : When crystallographic and DFT bond lengths diverge (>0.02 Å), re-examine disorder modeling or solvent effects in refinement .
- Synthetic Scalability : Replace hazardous reagents (e.g., LiAlH₄ in reductions) with NaBH₄/CeCl₃ for safer, scalable protocols without yield loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
